molecular formula C21H20F3N5O B2549201 2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2415540-48-4

2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B2549201
CAS No.: 2415540-48-4
M. Wt: 415.42
InChI Key: MKNKIEVRLINZKI-UHFFFAOYSA-N
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Description

2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring

Preparation Methods

The synthesis of 2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of trifluoromethylpyridine as a starting material, which undergoes a series of reactions including cyclization and functional group transformations . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and pyrroles.

Properties

IUPAC Name

2-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O/c22-21(23,24)17-1-2-19(26-7-17)28-8-15-10-29(11-16(15)9-28)20-13(6-25)5-14-12-30-4-3-18(14)27-20/h1-2,5,7,15-16H,3-4,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNKIEVRLINZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=C(N=C21)N3CC4CN(CC4C3)C5=NC=C(C=C5)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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